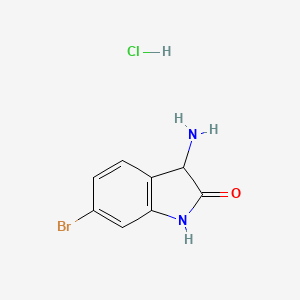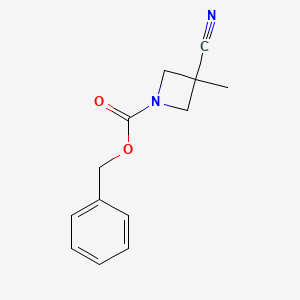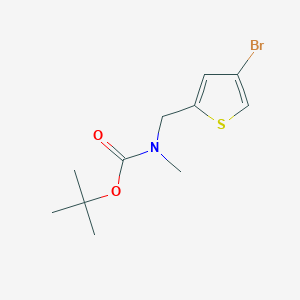
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H11FO4S. It is characterized by the presence of a cyclobutane ring substituted with two methoxy groups and a sulfonyl fluoride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of cyclobutane derivatives with sulfonyl fluoride reagents under controlled conditions. For instance, a typical synthetic route might involve the reaction of 2,2-dimethoxycyclobutane with sulfuryl fluoride in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl fluoride, amines, phenoxides, and enolates. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, aryl sulfonates, and alkenyl sulfonates. These products are valuable intermediates in various chemical syntheses .
Aplicaciones Científicas De Investigación
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparación Con Compuestos Similares
Similar Compounds
Perfluorobutanesulfonyl fluoride: Similar in structure but with a perfluorinated alkyl chain.
2,5-Difluorobenzenesulfonyl fluoride: Contains a benzene ring with fluorine substitutions.
Uniqueness
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is unique due to its cyclobutane ring structure and the presence of methoxy groups. This combination of features imparts distinct reactivity and properties compared to other sulfonyl fluorides .
Propiedades
Fórmula molecular |
C6H11FO4S |
|---|---|
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
2,2-dimethoxycyclobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H11FO4S/c1-10-6(11-2)4-3-5(6)12(7,8)9/h5H,3-4H2,1-2H3 |
Clave InChI |
DWIWIBFYLZDSCZ-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCC1S(=O)(=O)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)

![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)


![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)

![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)
